N-(3-chlorophenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(3-chlorophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloroaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acid and 3-chloroaniline.
Scientific Research Applications
N-(3-chlorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3-chlorophenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
JRSPUVRGTIPMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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